(2S)-thiomorpholine-2-carboxylic acid chemical structure and properties
(2S)-thiomorpholine-2-carboxylic acid chemical structure and properties
The following technical guide details the structure, properties, and synthesis of (2S)-thiomorpholine-2-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.
[1][2]
Executive Summary
(2S)-Thiomorpholine-2-carboxylic acid (CAS: 1693726-22-5 for S-isomer HCl) is a sulfur-containing saturated heterocycle used primarily as a scaffold in drug discovery.[1][2] Structurally, it is a six-membered ring containing sulfur and nitrogen at the 1 and 4 positions, respectively, with a carboxylic acid moiety at the C2 position (adjacent to sulfur).
Unlike its C3-isomer (a direct proline isostere/
Structural & Physicochemical Profile
Chemical Identity[1][2][3]
-
Common Names: L-Thiomorpholine-2-carboxylic acid; (S)-2-Carboxythiomorpholine.[1][2]
-
CAS Number:
-
Molecular Formula:
[1] -
Molecular Weight: 147.19 g/mol (Free base)[1]
Stereochemistry & Conformation
The thiomorpholine ring predominantly adopts a chair conformation , similar to cyclohexane but slightly flattened due to the longer C–S bonds (1.82 Å) compared to C–C bonds (1.54 Å).
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Configuration: The (2S)-configuration places the carboxylic acid group at the C2 position.
-
Axial vs. Equatorial Preference: In the lowest energy chair conformer, the bulky C2-carboxylic acid group prefers the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C4 and C6.[2] However, solvation effects and N-substitution (e.g., N-Boc) can shift this equilibrium.[1][2]
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Puckering Parameters: The ring exhibits a "kink" that mimics the turn-inducing properties of proline but with an extended reach, making it valuable for designing Type VI
-turn mimetics.[2]
Physicochemical Properties
| Property | Value (Approx.) | Note |
| pKa (Acid) | 3.5 – 3.8 | Typical for |
| pKa (Base) | 8.3 – 9.0 | Secondary amine; less basic than piperidine due to S-inductive effect.[1] |
| LogP | -0.5 to 0.2 | More lipophilic than morpholine analogs due to Sulfur.[1][2] |
| H-Bond Donors | 2 | NH, COOH |
| H-Bond Acceptors | 4 | N, S, C=O, OH |
| Metabolic Stability | High | Sulfur is susceptible to S-oxidation (sulfoxide/sulfone) by CYPs.[1][2] |
Synthetic Methodologies
The synthesis of the (2S)-isomer requires distinguishing it from the C3-isomer (derived from L-Cysteine).[1][2] The C2-carboxylic acid is typically accessed via intramolecular cyclization of functionalized sulfides followed by resolution.[1][2]
Method A: Chemical Synthesis via Modified Asinger Reaction (Racemic + Resolution)
This route constructs the ring from acyclic precursors.
-
S-Alkylation: Reaction of cysteamine (2-aminoethanethiol) with 2-haloacrylic acid (or ester) or 2,3-dihalo-propionate .[1][2]
-
Cyclization: Intramolecular nucleophilic attack of the amine onto the
-halo/ester carbon.[2] -
Resolution: The resulting racemate is resolved using chiral HPLC or enzymatic kinetic resolution (e.g., using lipases on the ester derivative).
Method B: Biocatalytic Synthesis (Enantioselective)
A highly efficient modern route uses Imine Reductases (IREDs) to reduce cyclic imine precursors.[1]
-
Precursor: 3,6-dihydro-2H-1,4-thiazine-2-carboxylic acid derivative.[1][2]
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Catalyst: (S)-selective IRED (Imine Reductase).[1]
-
Process: Asymmetric reduction of the C=N bond (or C=C in conjugation) establishes the chiral center at C2.
Detailed Protocol: Chemical Synthesis (Racemic Route)
Note: This produces the racemic HCl salt. Chiral chromatography is required for the (S)-isomer.[1][2]
Reagents: Cysteamine HCl, 2-Chloroacrylic acid, NaOH, Methanol.[1][2]
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Preparation: Dissolve Cysteamine HCl (10 mmol) in MeOH (20 mL) under
. Add NaOH (20 mmol) to generate the free thiolate. -
Addition: Dropwise add 2-Chloroacrylic acid (10 mmol) at 0°C. Stir for 1 h.
-
Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. The amine displaces the chloride (or closes on the Michael adduct depending on specific electrophile choice).
-
Workup: Acidify with HCl to pH 2. Concentrate in vacuo.[1]
-
Purification: Recrystallize from EtOH/Et2O to obtain Thiomorpholine-2-carboxylic acid HCl.
Applications in Drug Development[5]
Proline and Morpholine Bioisostere
(2S)-Thiomorpholine-2-carboxylic acid serves as a "chimeric" isostere:
-
Vs. Proline: It provides a rigidified secondary amine but acts as a
-amino acid (C2-COOH) rather than an -amino acid (C3-COOH).[1][2] This extends the peptide backbone by one carbon, altering the hydrogen bonding network in protease inhibitors. -
Vs. Morpholine: The sulfur atom increases lipophilicity (LogP) and membrane permeability. It also introduces a "soft" metabolic handle (S-oxidation) that can be exploited to tune half-life.[1][2]
Therapeutic Targets
-
DPP-IV Inhibitors (Diabetes): Used as the P2 substituent in dipeptidyl peptidase IV inhibitors, where the thiomorpholine ring occupies the S2 hydrophobic pocket.
-
mTOR/PI3K Inhibitors: The thiomorpholine scaffold replaces morpholine to improve potency against lipid kinases.
-
Neurokinin Antagonists: Used in the design of tachykinin receptor ligands (NK1/NK2) for pain and inflammation.
Visualizations
Diagram 1: Synthetic Workflow (Retrosynthesis)
This diagram illustrates the logic for accessing the C2-carboxylic acid scaffold versus the C3-isomer.[1][2]
Caption: Retrosynthetic analysis showing the two primary pathways to (2S)-thiomorpholine-2-carboxylic acid.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Explaining why this scaffold is chosen over Proline or Morpholine.
Caption: SAR deconstruction highlighting the functional benefits of the thiomorpholine-2-carboxylic acid scaffold.
References
-
PubChem. Thiomorpholine-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1] (2021).[1][4][5] Available at: [Link]
-
American Chemical Society (ACS). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction.[1] J. Org.[1][6] Chem. (2022).[1][6][7][8][9][10] Available at: [Link][1]
-
ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. (2022).[1][6][7][8][9][10] Available at: [Link][1]
Sources
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- 2. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
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